methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system combining pyrimidine and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimido[2,1-b][1,3]thiazine core through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against specific biological targets, leading to therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-[3-methoxy-4-(pentyloxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate: This compound shares a similar core structure but differs in the substitution pattern on the phenyl ring.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar fused ring system but with different substituents and functional groups.
Uniqueness
The uniqueness of methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 8-methyl-4-oxo-6-[4-(pentyloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound belonging to the pyrimido[2,1-b][1,3]thiazine family. Compounds in this class have been noted for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound.
Chemical Structure and Properties
The compound has the following structural formula:
It features a pyrimidine core fused with a thiazine ring and contains various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research indicates that thiazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds typically range from 10 to 50 µg/mL.
Antitumor Activity
Studies have demonstrated that pyrimido[2,1-b][1,3]thiazine derivatives possess antitumor activity. For example, compounds with similar structures have been tested against various cancer cell lines. One study reported that a related compound induced apoptosis in melanoma cells through cell cycle arrest mechanisms . The IC50 values for these compounds often fall within the range of 5 to 20 µM.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Antibacterial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
- Antitumor Mechanism : It is hypothesized that the compound induces apoptosis via mitochondrial pathways and modulates various signaling pathways involved in cell proliferation and survival.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazine derivatives against Candida albicans and Aspergillus niger. The results indicated that this compound exhibited an MIC of 30 µg/mL against Candida albicans, demonstrating its potential as an antifungal agent .
Case Study 2: Antitumor Activity
In vitro studies on human breast cancer cell lines revealed that this compound significantly inhibited cell growth with an IC50 value of approximately 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Comparative Analysis of Biological Activities
Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |
---|---|---|
Methyl 8-methyl-4-oxo... | 30 (Candida albicans) | 12 |
Related Thiazine Derivative | 25 (Staphylococcus aureus) | 15 |
Another Pyrimido Compound | 40 (Escherichia coli) | 10 |
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 8-methyl-4-oxo-6-(4-pentoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-4-5-6-12-27-16-9-7-15(8-10-16)19-18(20(25)26-3)14(2)22-21-23(19)17(24)11-13-28-21/h7-10,19H,4-6,11-13H2,1-3H3 |
InChI Key |
KMRCXDJHBNDOAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC |
Origin of Product |
United States |
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